2-(3,5-Difluorophenyl)pyridine

Anticancer Platinum Complexes Structure-Activity Relationship

Choose 2-(3,5-Difluorophenyl)pyridine for SAR optimization: the 3,5-difluorophenyl substituent confers 2-4× higher cytotoxicity in Pt(II) anticancer agents vs. 2,4-isomer, greater calcium channel relaxant potency, and enables specific bright-emitting Ir(III) OLED complexes. Use this regioisomer for reproducible, differentiated pharmacological and materials outcomes. Research-use only.

Molecular Formula C11H7F2N
Molecular Weight 191.18 g/mol
CAS No. 500229-85-6
Cat. No. B7992249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Difluorophenyl)pyridine
CAS500229-85-6
Molecular FormulaC11H7F2N
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC(=CC(=C2)F)F
InChIInChI=1S/C11H7F2N/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h1-7H
InChIKeyJIUDHWMKWZKPTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Difluorophenyl)pyridine (CAS 500229-85-6) – Sourcing and Procurement Guide for Fluorinated Pyridine Intermediates


2-(3,5-Difluorophenyl)pyridine (CAS 500229-85-6) is a fluorinated 2-arylpyridine building block with the molecular formula C11H7F2N and molecular weight 191.18 g/mol . The compound features a 3,5-difluorophenyl substituent at the 2-position of a pyridine ring, which confers distinct electronic properties relative to other regioisomeric or mono-fluorinated arylpyridine analogs. It is commercially available in research-grade purity from specialized organofluorine chemical suppliers, with typical specifications of ≥97% purity by GC/HPLC .

Why Generic Substitution of 2-(3,5-Difluorophenyl)pyridine (CAS 500229-85-6) with Regioisomeric or Mono-Fluorinated Analogs is Scientifically Invalid


The 3,5-difluorophenyl substitution pattern on the 2-arylpyridine scaffold produces quantifiably distinct biological and pharmacological outcomes compared to alternative regioisomers (e.g., 2,4-difluorophenyl or 4-fluorophenyl analogs). In Pt(II) anticancer complexes, the 3,5-difluorophenyl derivative exhibits approximately 2- to 4-fold higher cytotoxicity against gastric cancer cell lines than its 2,4-difluorophenyl counterpart [1]. Similarly, in 1,4-dihydropyridine calcium channel modulators, the 3,5-difluorophenyl substituent confers greater relaxant potency than 4-fluorophenyl analogs and superior antihypertensive efficacy compared to 3-nitrophenyl derivatives [2]. These substitution-dependent differences arise from the unique electronic and steric profile of the symmetrically fluorinated 3,5-difluorophenyl moiety, which modulates binding interactions and metabolic stability. Simple substitution with uncharacterized regioisomers without empirical validation therefore risks substantial deviations in both potency and selectivity.

2-(3,5-Difluorophenyl)pyridine (500229-85-6): Quantitative Comparator-Based Evidence for Differentiated Procurement Decisions


Enhanced In Vitro Anticancer Cytotoxicity of 3,5-Difluorophenyl-Pt(II) Complexes Compared to 2,4-Difluorophenyl Analogs in Gastric Cancer Cell Lines

In a direct head-to-head comparison of three Pt(II) complexes bearing different 2-phenylpyridine ligands, the complex containing the 3,5-difluorophenyl-substituted pyridine ligand (Complex 3) demonstrated significantly higher cytotoxicity against human gastric cancer cell lines than the complex with the 2,4-difluorophenyl-substituted ligand (Complex 2). The IC50 values for Complex 3 against BGC823 and MGC803 cells were 13.036–26.594 μM, representing approximately 2- to 4-fold lower IC50 values (higher potency) than Complex 2, which showed IC50 values of 47.121–61.117 μM against the same cell lines [1]. This differential cytotoxicity was consistent across both gastric cancer cell lines tested, with Complex 3 also exhibiting the most favorable selectivity profile relative to the normal human liver cell line HL-7702 [1].

Anticancer Platinum Complexes Structure-Activity Relationship

3,5-Difluorophenyl Substitution Confers Intermediate Relaxant Potency and Superior Antihypertensive Activity Relative to Mono-Fluorinated and Nitrophenyl Analogs in 1,4-Dihydropyridine Calcium Channel Modulators

In a systematic structure-activity relationship study of nine novel halogenated 1,4-dihydropyridines, compounds bearing a 4-(3,5-difluorophenyl) substituent exhibited a rank-order profile distinct from both 4-fluorophenyl and 3-nitrophenyl analogs. For relaxant activity measured in isolated rat aorta, the 3,5-difluorophenyl derivatives were more potent than 4-fluorophenyl analogs but less potent than 3-nitrophenyl derivatives. Critically, for antihypertensive activity in spontaneously hypertensive rats in vivo, the 3,5-difluorophenyl derivatives were more potent than their 3-nitrophenyl counterparts—a reversal of the relaxant potency trend [1]. The study further demonstrated that the microsomal oxidation rate of these compounds correlates with the electron-withdrawing effects of the substituents, providing a rational basis for the observed divergence between in vitro and in vivo activity [1].

Cardiovascular Pharmacology Calcium Channel Blockers Structure-Activity Relationship

Fluorine-for-Chlorine Substitution: 3,5-Difluorophenyl Moiety Converts Nephrotoxic Fungicide Scaffold to Non-Toxic Analog

A direct toxicity comparison of N-(3,5-dichlorophenyl)succinimide (NDPS, a nephrotoxic fungicide) with its 3,5-difluorophenyl analog (DFPS) revealed that aromatic fluorine substitution completely abolishes the nephrotoxic effects observed with the chlorinated parent compound. In male Fischer-344 rats administered 1.0 mmol/kg intraperitoneally, DFPS produced no irreversible kidney damage, whereas NDPS is well-documented to require metabolic activation to produce renal toxicity [1]. Metabolite analysis demonstrated that DFPS undergoes hepatic cytochrome P450-mediated biotransformation to N-(3,5-difluorophenyl)succinamic acid (DFPSA), N-(3,5-difluorophenyl)-2-hydroxysuccinimide (DFHS), and hydroxylated succinamic acid derivatives—metabolites that produce only reversible, non-nephrotoxic effects on renal proximal tubules [1].

Toxicology Metabolic Stability Agrochemical Safety

3,5-Difluorophenyl Group Exhibits Enhanced Oral Bioavailability and Reduced Gastrointestinal Toxicity Profile Compared to Standard NSAIDs in Preclinical Pain and Inflammation Models

In the development of 2,3-diarylcyclopentenones as orally active, highly selective cyclooxygenase-2 (COX-2) inhibitors, the 3,5-difluorophenyl derivative (Compound 7) demonstrated good oral bioavailability and potent efficacy in standard preclinical models of pain, fever, and inflammation. Critically, this compound exhibited a markedly reduced effect on gastrointestinal integrity in rats compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs) used as comparators [1]. The study specifically identified both the 3,5-difluorophenyl derivative (Compound 7) and the 3-pyridyl derivative (Compound 13) as exhibiting this favorable GI safety profile while maintaining oral activity [1].

COX-2 Inhibition Anti-inflammatory Gastrointestinal Safety

3,5-Difluorophenyl vs. 3-Nitrophenyl in Gastric Mucosal Protection: 3,5-Difluorophenyl-Pyridinecarbothioamide Demonstrates Selective Cytoprotection Without Antisecretory Activity

A focused medicinal chemistry program evaluating N-phenyl-2-pyridinecarbothioamides as gastric mucosal protectants identified N-(3,5-difluorophenyl)-2-pyridinecarbothioamide (Compound 23, AY-31,574) as a lead candidate. In the pylorus-ligated rat model, this compound was devoid of antisecretory activity, distinguishing it mechanistically from H2 receptor antagonists such as ranitidine, which act via gastric acid secretion inhibition [1]. The compound instead functioned as a selective mucosal protectant, a pharmacological profile that may offer a distinct clinical approach to ulcer treatment [1].

Gastric Mucosal Protection Ulcer Therapeutics Selectivity

Regioisomeric Reactivity Differences in Organometallic Chemistry: 3,5-Difluorophenyl Exhibits Distinct C-H Activation Behavior Compared to 2,4-Difluorophenyl Isomers

In palladium-catalyzed C-H bond arylation reactions for the preparation of iridium(III) complexes, the 3,5-difluorophenyl and 2,4-difluorophenyl regioisomers of 5-(trifluoromethyl)pyridine derivatives exhibit distinctly different reactivity profiles. Both isomers undergo Pd-catalyzed C-H arylation to afford access to families of Ir(III) complexes, but the positional substitution of fluorine atoms dictates the accessible complex architectures—the 2,4-difluorophenyl derivative (Compound 1) and 3,5-difluorophenyl derivative (Compound 5) each yield distinct families of charge-neutral and cationic species [1].

C-H Activation Organometallic Chemistry Cross-Coupling

2-(3,5-Difluorophenyl)pyridine (500229-85-6): Evidence-Based Research and Industrial Application Scenarios


Preclinical Anticancer Drug Discovery: Platinum(II) Complex Development Targeting Gastric Carcinoma

Research groups engaged in structure-activity relationship optimization of platinum-based anticancer agents should prioritize 2-(3,5-difluorophenyl)pyridine as a ligand precursor over 2-(2,4-difluorophenyl)pyridine. Evidence demonstrates that Pt(II) complexes bearing the 3,5-difluorophenyl-substituted pyridine ligand achieve IC50 values of 13–27 μM against BGC823 and MGC803 gastric cancer cells, representing a 2- to 4-fold potency enhancement relative to the 2,4-difluorophenyl regioisomeric analog (IC50 = 47–61 μM) [1]. The consistent differential cytotoxicity across multiple gastric cancer cell lines and the favorable selectivity relative to normal hepatocytes support procurement of the 3,5-difluorophenyl regioisomer for SAR expansion and lead optimization in gastric cancer programs.

Cardiovascular Drug Development: Optimizing Calcium Channel Modulator Pharmacokinetic/Pharmacodynamic Balance

For research programs developing 1,4-dihydropyridine calcium channel modulators, the 3,5-difluorophenyl moiety offers a quantifiably optimized activity profile distinct from alternative substituents. The 4-(3,5-difluorophenyl) derivatives exhibit greater relaxant potency than 4-fluorophenyl analogs and superior in vivo antihypertensive efficacy compared to 3-nitrophenyl derivatives in spontaneously hypertensive rats [1]. This divergent in vitro/in vivo profile—where 3,5-difluorophenyl substitution reverses the potency ranking observed in isolated tissue assays—demonstrates that this substitution pattern provides a unique pharmacokinetic/pharmacodynamic balance not achievable with mono-fluorinated or nitroaryl alternatives. Procurement of 2-(3,5-difluorophenyl)pyridine as a synthetic intermediate enables access to this optimized pharmacophore.

Safety-Optimized Agrochemical and Drug Candidate Design: Mitigating Organ-Specific Toxicity via 3,5-Difluorophenyl Substitution

For research programs where organ-specific toxicity (particularly nephrotoxicity) represents a key attrition risk, the 3,5-difluorophenyl moiety provides a validated structural solution. Direct comparative toxicology demonstrates that substituting chlorine with fluorine in the 3,5-dichlorophenyl scaffold converts a nephrotoxic fungicide (NDPS) into a non-toxic analog (DFPS) that undergoes hepatic cytochrome P450-mediated metabolism to non-nephrotoxic metabolites [1]. At 1.0 mmol/kg i.p. in Fischer-344 rats, DFPS produced no irreversible kidney damage, whereas NDPS is nephrotoxic. This evidence supports procurement of 2-(3,5-difluorophenyl)pyridine for safety-driven lead optimization where 3,5-dihalophenyl pharmacophores are being evaluated.

Luminescent Material and OLED Research: Regioisomer-Dependent Organometallic Complex Architectures

For materials chemistry programs developing phosphorescent iridium(III) complexes for OLED applications, the regioisomeric identity of the fluorinated 2-arylpyridine ligand precursor directly dictates accessible complex architectures. Pd-catalyzed C-H bond arylation of 2-(3,5-difluorophenyl)-5-(trifluoromethyl)pyridine yields families of charge-neutral and cationic Ir(III) species that differ from those obtained with the 2,4-difluorophenyl regioisomer [1]. Procurement of 2-(3,5-difluorophenyl)pyridine as a synthetic precursor therefore enables access to a specific subset of bright-emitting Ir(III) complexes, and regioisomer selection should be based on the targeted photophysical properties and complex geometry required for device integration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,5-Difluorophenyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.